molecular formula C12H19ClN2 B1326474 4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride CAS No. 1135228-86-2

4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride

Cat. No.: B1326474
CAS No.: 1135228-86-2
M. Wt: 226.74 g/mol
InChI Key: VTLQRBAYLNEYPZ-UHFFFAOYSA-N
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Description

4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride is a chemical compound with the molecular formula C12H18N2·HCl and a molecular weight of 226.75 g/mol . This compound is often used in scientific research and has various applications in chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including binding to active sites or altering enzyme conformation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways or modulate signaling cascades that regulate cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, but its efficacy may decrease due to degradation or other factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the concentration of specific metabolites, thereby influencing overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for elucidating its overall effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, where it can exert its biochemical effects. This localization is essential for understanding its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride typically involves the reaction of 4-(2-bromoethyl)aniline with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

4-(2-pyrrolidin-1-ylethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14;/h3-6H,1-2,7-10,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLQRBAYLNEYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647156
Record name 4-[2-(Pyrrolidin-1-yl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640665
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1135228-86-2
Record name 4-[2-(Pyrrolidin-1-yl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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